[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine
CAS No.: 1341130-08-2
Cat. No.: VC6361841
Molecular Formula: C10H10BrN3O
Molecular Weight: 268.114
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1341130-08-2 |
|---|---|
| Molecular Formula | C10H10BrN3O |
| Molecular Weight | 268.114 |
| IUPAC Name | [3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine |
| Standard InChI | InChI=1S/C10H10BrN3O/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2 |
| Standard InChI Key | GQQMTTRDVSRYNN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=NOC(=N2)CN)Br |
Introduction
[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine is a synthetic organic compound with a molecular formula of C10H10BrN3O and a molecular weight of 268.11 g/mol . It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in pharmaceuticals. This compound is specifically characterized by the presence of a bromobenzyl group attached to the oxadiazole ring, which can influence its chemical and biological properties.
Synthesis and Preparation
While specific synthesis protocols for [3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine are not detailed in the available literature, compounds of similar structure often involve multi-step reactions starting from simple precursors. Typically, these involve condensation reactions between appropriate aldehydes and hydrazines or amines, followed by cyclization to form the oxadiazole ring.
Comparison with Related Compounds
Other oxadiazole derivatives, such as [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine, have been studied for their chemical properties and potential applications. This compound has a molecular weight of 254.08 g/mol and a similar molecular formula, differing only in the position of the bromine atom on the phenyl ring . The differences in chemical structure can lead to variations in biological activity and physical properties.
| Compound | Molecular Weight | Molecular Formula |
|---|---|---|
| [3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine | 268.11 g/mol | C10H10BrN3O |
| [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine | 254.08 g/mol | C9H8BrN3O |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume